3-Methoxybenzylmagnesium chloride
Overview
Description
3-Methoxybenzylmagnesium chloride is an organometallic compound with the molecular formula C8H9ClMgO. It is a Grignard reagent, which means it contains a magnesium-halide bond and is highly reactive, especially towards water and air. This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
As a grignard reagent, it is known to be highly reactive and can interact with a variety of molecular targets, particularly those containing polar bonds .
Mode of Action
3-Methoxybenzylmagnesium chloride, like other Grignard reagents, is known for its strong nucleophilic character. It can participate in nucleophilic addition reactions, where it donates electrons to electrophilic carbon atoms, such as those found in carbonyl groups . This results in the formation of new carbon-carbon bonds, which is a fundamental step in many organic synthesis reactions .
Biochemical Pathways
Given its reactivity, it is likely involved in various synthetic pathways in organic chemistry, particularly in the formation of complex organic molecules .
Result of Action
The molecular and cellular effects of this compound are largely dependent on the specific reaction conditions and the other reactants present. In general, its action results in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxybenzylmagnesium chloride is typically synthesized through the reaction of 3-methoxybenzyl chloride with magnesium metal in anhydrous ether or tetrahydrofuran (THF). The reaction is highly exothermic and must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture contamination.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactions with rigorous control of temperature and moisture. The use of automated systems and specialized reactors ensures consistent product quality and safety.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxybenzylmagnesium chloride primarily undergoes nucleophilic addition reactions. It reacts with various electrophiles, such as aldehydes, ketones, and esters, to form secondary and tertiary alcohols.
Common Reagents and Conditions:
Aldehydes and Ketones: The reaction with aldehydes and ketones typically occurs at room temperature in anhydrous ether or THF.
Esters: The reaction with esters often requires higher temperatures and may involve additional steps to hydrolyze the ester product.
Major Products Formed:
Secondary Alcohols: When reacted with aldehydes, the major product is a secondary alcohol.
Tertiary Alcohols: When reacted with ketones, the major product is a tertiary alcohol.
Alcohols from Esters: The reaction with esters can produce tertiary alcohols after hydrolysis.
Scientific Research Applications
3-Methoxybenzylmagnesium chloride is widely used in scientific research due to its versatility in organic synthesis. It is employed in the synthesis of pharmaceutical intermediates, natural products, and complex organic molecules. Its ability to form carbon-carbon bonds makes it valuable in the construction of molecular frameworks.
Comparison with Similar Compounds
Phenylmagnesium Bromide
Benzylmagnesium Chloride
4-Methoxybenzylmagnesium Chloride
Properties
IUPAC Name |
magnesium;1-methanidyl-3-methoxybenzene;chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O.ClH.Mg/c1-7-4-3-5-8(6-7)9-2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRZJHINSOKNDI-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)[CH2-].[Mg+2].[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClMgO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460455 | |
Record name | Magnesium chloride (3-methoxyphenyl)methanide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26905-40-8 | |
Record name | Magnesium chloride (3-methoxyphenyl)methanide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.